molecular formula C14H21F3N2 B14448945 N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine CAS No. 74474-07-0

N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine

Cat. No.: B14448945
CAS No.: 74474-07-0
M. Wt: 274.32 g/mol
InChI Key: DBOIYRMSLITBRC-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diethylamine and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diamines or other derivatives.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: Similar backbone structure but lacks the trifluoromethyl group.

    N,N-Diethyl-1,3-propanediamine: Similar structure but without the phenyl ring and trifluoromethyl group.

    N,N-Dimethyl-N-(3-(trifluoromethyl)phenyl)propane-1,3-diamine: Similar structure but with different alkyl groups.

Uniqueness

N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

74474-07-0

Molecular Formula

C14H21F3N2

Molecular Weight

274.32 g/mol

IUPAC Name

N',N'-diethyl-N-[4-(trifluoromethyl)phenyl]propane-1,3-diamine

InChI

InChI=1S/C14H21F3N2/c1-3-19(4-2)11-5-10-18-13-8-6-12(7-9-13)14(15,16)17/h6-9,18H,3-5,10-11H2,1-2H3

InChI Key

DBOIYRMSLITBRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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